molecular formula C23H29N3O2 B2607852 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 952976-87-3

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2607852
CAS No.: 952976-87-3
M. Wt: 379.504
InChI Key: VSDKQGSMTNHJKK-UHFFFAOYSA-N
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Description

N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone. Its structure features two distinct substituents:

  • N1-substituent: A (1-benzylpiperidin-4-yl)methyl group, which incorporates a benzyl-substituted piperidine ring linked via a methylene bridge.
  • N2-substituent: A 4-methylbenzyl group, providing aromatic and hydrophobic properties.

The benzylpiperidine moiety is notable in HIV entry inhibitors (e.g., compound 13 in ), implying possible bioactivity in targeting viral or cellular proteins .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-18-7-9-19(10-8-18)15-24-22(27)23(28)25-16-20-11-13-26(14-12-20)17-21-5-3-2-4-6-21/h2-10,20H,11-17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDKQGSMTNHJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-benzylpiperidin-4-ylmethanol.

    Oxalamide Formation: The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Comparison

The table below compares the target compound with structurally related oxalamides from the evidence:

Compound Name / ID N1 Substituent N2 Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound (1-Benzylpiperidin-4-yl)methyl 4-Methylbenzyl Piperidine, benzyl, methylbenzyl ~435 (estimated)
N1-(4-Chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide (14, 15) 4-Chlorophenyl Thiazole-pyrrolidinyl Chlorophenyl, thiazole, pyrrolidine 408–422
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Halogenated aryl, methoxyethyl 351
N1-(2,4-Dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxybenzyl, pyridine ~398

Key Observations :

  • The target compound’s piperidine-benzyl group distinguishes it from halogenated aryl (e.g., 28) or heteroaromatic (e.g., S336) substituents in analogs.
  • Its 4-methylbenzyl group offers moderate hydrophobicity compared to the methoxy-phenethyl group in compound 28 or the pyridinyl group in S336.
Regulatory Status
  • S336 and analogs are approved as food additives (FEMA 4233) , while antiviral oxalamides () remain experimental. The target compound’s lack of flavor-enhancing groups and presence of a benzylpiperidine moiety align it more with drug discovery.

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N2O2C_{22}H_{28}N_2O_2, with a molecular weight of 364.48 g/mol. The compound features a benzylpiperidine moiety linked to an oxalamide group, which may facilitate interactions with various biological targets.

PropertyValue
Molecular FormulaC22H28N2O2C_{22}H_{28}N_2O_2
Molecular Weight364.48 g/mol
IUPAC NameThis compound

Target Receptors

Research indicates that compounds similar to this compound often target sigma receptors, particularly sigma1 and sigma2 receptors. These receptors are involved in various neurological processes and are implicated in several psychiatric and neurodegenerative disorders .

Mode of Action

The mode of action typically involves the modulation of neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. By interacting with sigma receptors, the compound may influence the release of dopamine and norepinephrine, potentially offering therapeutic effects for conditions such as depression or anxiety .

Biological Activity

In vitro Studies: Initial studies have shown that this compound exhibits significant binding affinity for sigma receptors, with Ki values indicating potent interaction. For instance, similar compounds have demonstrated nanomolar affinity for sigma1 receptors, suggesting a potential for use in imaging studies or as therapeutic agents .

In vivo Studies: Animal models have been utilized to assess the pharmacological effects of this compound. Preliminary findings suggest that it may enhance cognitive functions and exhibit anxiolytic properties, although further studies are needed to confirm these effects and elucidate the underlying mechanisms .

Case Studies

  • Study on Sigma Receptor Affinity:
    A series of derivatives related to this compound were synthesized and evaluated for their affinity at sigma receptors. The study found that modifications on the aromatic ring significantly affected binding affinities, with certain substitutions leading to enhanced selectivity for sigma1 receptors .
  • Neuropharmacological Effects:
    In a controlled study involving rodent models, compounds similar to this compound were shown to improve memory retention and reduce anxiety-like behaviors. These findings support the hypothesis that modulation of sigma receptors can lead to significant behavioral changes .

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